

The Role of N-Oleoyl Taurine in Metabolic Regulation: A Technical Guide

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Compound of Interest

Compound Name: **N-Oleoyl taurine**

Cat. No.: **B024236**

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Audience: Researchers, scientists, and drug development professionals.

Abstract

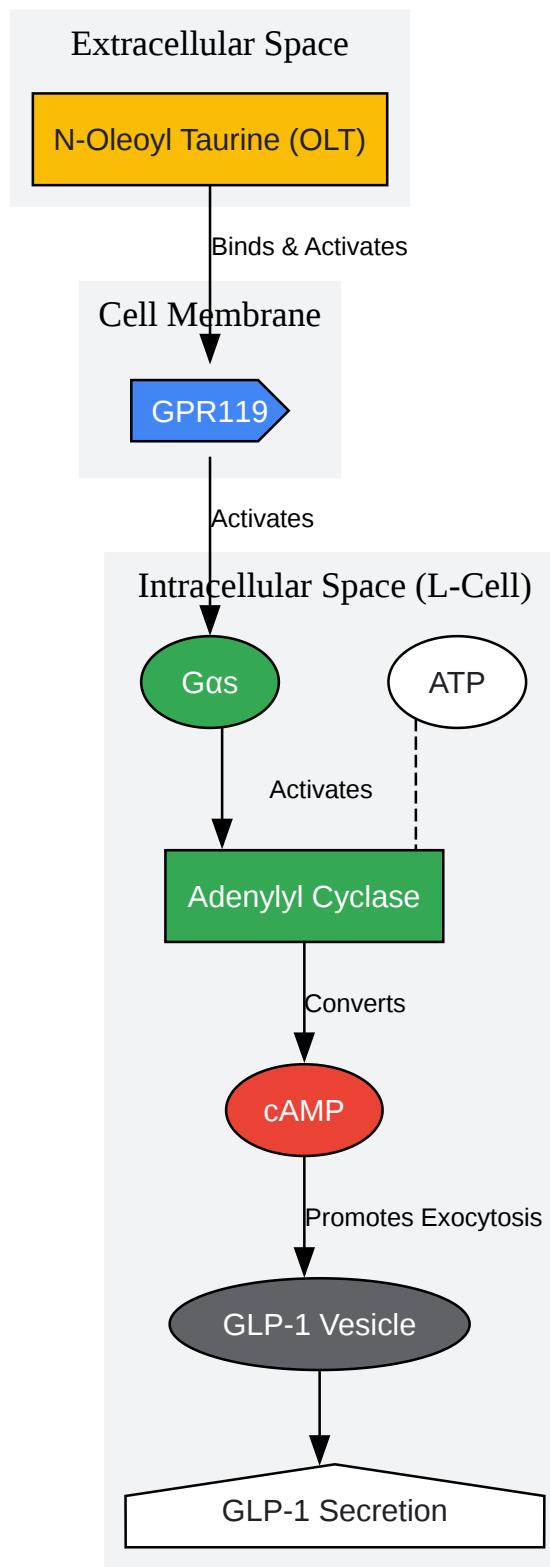
N-Oleoyl taurine (OLT), also known as **N-oleoyl taurine** (C18:1 NAT), is an endogenous lipid messenger that has emerged as a significant regulator of metabolic homeostasis. As the most abundant N-acyl taurine (NAT) species in human plasma, OLT is gaining attention for its therapeutic potential in metabolic disorders such as obesity and type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and experimental methodologies associated with the study of OLT. It details the compound's action through G protein-coupled receptors, its impact on glucose and lipid metabolism, and provides structured protocols for key in-vivo and in-vitro experiments.

Core Mechanism of Action: Signaling Pathways

N-Oleoyl taurine exerts its metabolic effects primarily by acting as an agonist for specific cell surface and intracellular receptors. The most well-characterized pathway involves the G protein-coupled receptor 119 (GPR119), leading to the secretion of incretin hormones.[1][3] Another potential pathway involves the activation of transient receptor potential (TRP) channels.

GPR119-Mediated GLP-1 Secretion

OLT is a potent agonist for GPR119, a receptor highly expressed in pancreatic beta-cells and intestinal enteroendocrine L-cells.^[1] Activation of GPR119 in L-cells stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade culminates in the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.

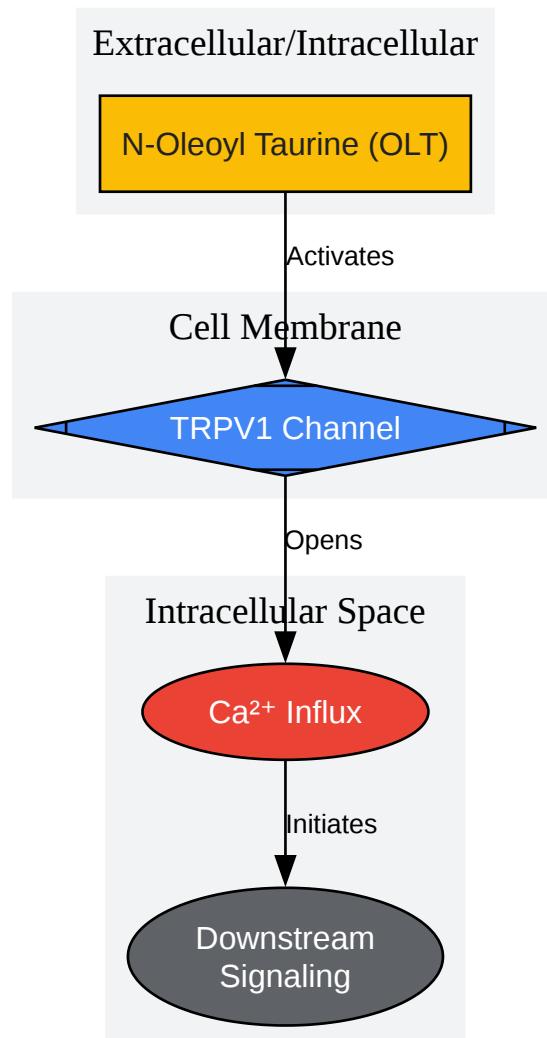


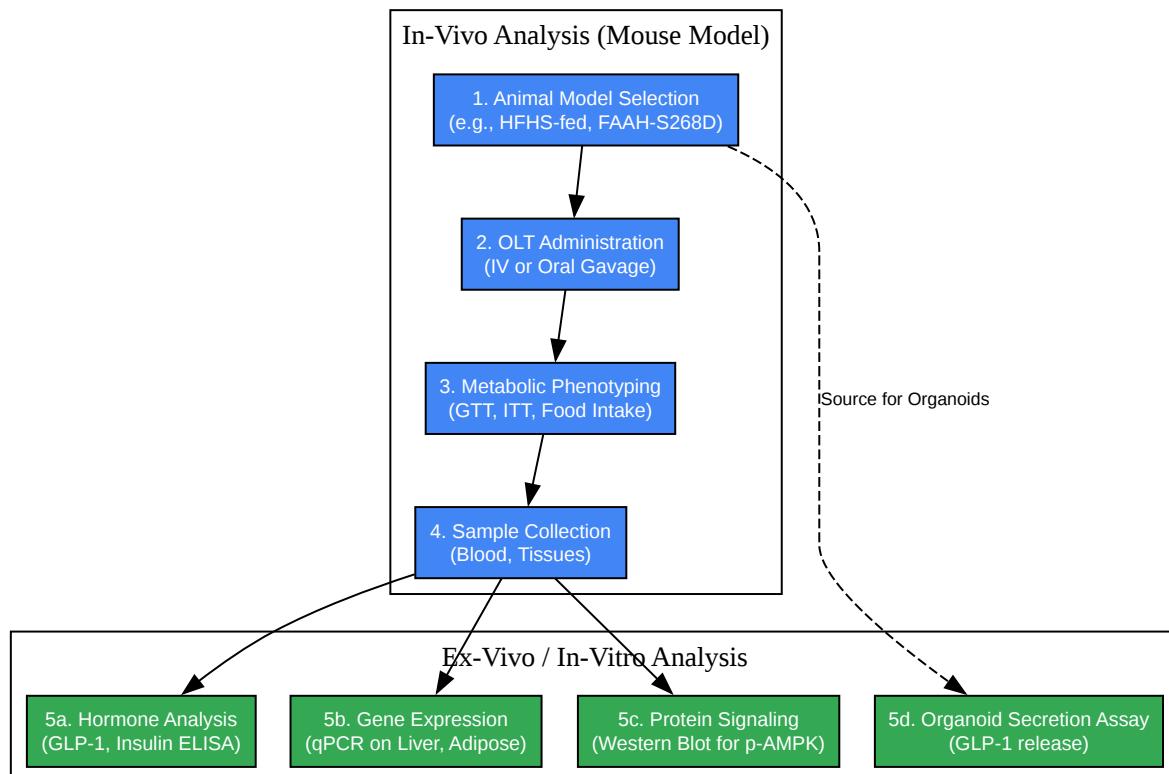
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GPR119 signaling cascade initiated by OLT.

Potential TRPV1 Activation

N-acyl taurines, including OLT, have been identified as potential activators of the transient receptor potential vanilloid 1 (TRPV1) channel, a non-selective cation channel. Activation of TRPV1 leads to an influx of calcium ions (Ca^{2+}), which can trigger various downstream signaling events, including neurotransmitter release and modulation of metabolic pathways. While the direct role of the OLT-TRPV1 axis in systemic metabolic regulation requires further elucidation, it represents a plausible mechanism for some of OLT's observed effects.





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References

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